molecular formula C12H17FN2O2S B247477 1-(2-fluorobenzyl)-4-(methylsulfonyl)piperazine

1-(2-fluorobenzyl)-4-(methylsulfonyl)piperazine

Cat. No.: B247477
M. Wt: 272.34 g/mol
InChI Key: NNGQHXOMCWVKDF-UHFFFAOYSA-N
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Description

1-(2-fluorobenzyl)-4-(methylsulfonyl)piperazine is a fluorinated organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a 2-fluorobenzyl group and a methanesulfonyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorobenzyl)-4-(methylsulfonyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-fluorobenzyl chloride and piperazine.

    Nucleophilic Substitution: The 2-fluorobenzyl chloride undergoes nucleophilic substitution with piperazine to form 1-(2-fluorobenzyl)piperazine.

    Sulfonylation: The resulting 1-(2-fluorobenzyl)piperazine is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorobenzyl)-4-(methylsulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom in the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-(2-fluorobenzyl)-4-(methylsulfonyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzyl)-4-(methylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially leading to increased binding affinity and selectivity. The methanesulfonyl group may also contribute to the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluoro-benzyl)-piperazine: Lacks the methanesulfonyl group, which may result in different chemical and biological properties.

    1-(2-Chloro-benzyl)-4-methanesulfonyl-piperazine: Contains a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.

    1-(2-Fluoro-phenyl)-4-methanesulfonyl-piperazine: Has a phenyl group instead of a benzyl group, leading to variations in its chemical behavior.

Uniqueness

1-(2-fluorobenzyl)-4-(methylsulfonyl)piperazine is unique due to the presence of both the fluorine and methanesulfonyl groups, which impart distinct chemical and biological properties. The combination of these functional groups enhances the compound’s potential for various applications in research and industry.

Properties

Molecular Formula

C12H17FN2O2S

Molecular Weight

272.34 g/mol

IUPAC Name

1-[(2-fluorophenyl)methyl]-4-methylsulfonylpiperazine

InChI

InChI=1S/C12H17FN2O2S/c1-18(16,17)15-8-6-14(7-9-15)10-11-4-2-3-5-12(11)13/h2-5H,6-10H2,1H3

InChI Key

NNGQHXOMCWVKDF-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N1CCN(CC1)CC2=CC=CC=C2F

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CC2=CC=CC=C2F

Origin of Product

United States

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